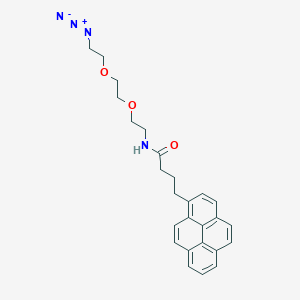
Pyrene azide 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene azide 3 is a compound that belongs to the class of azides, which are known for their reactivity and versatility in chemical synthesis. This compound is particularly notable for its use in click chemistry, a powerful and widely used method for joining molecules together with high specificity and efficiency. This compound contains a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and an azide group, which is highly reactive and can participate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrene azide 3 can be synthesized through a series of chemical reactions involving the introduction of an azide group to a pyrene derivative. One common method involves the reaction of pyrene butyric acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the successful formation of the azide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as chromatography and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrene azide 3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
Copper-catalyzed reactions: Typically require copper sulfate and sodium ascorbate as reagents, along with a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Strain-promoted reactions: Do not require a catalyst but may involve the use of organic solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are triazole derivatives, which are valuable in various applications, including drug development, materials science, and bioconjugation .
Wissenschaftliche Forschungsanwendungen
Pyrene azide 3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and materials through click chemistry.
Biology: Employed in the labeling and imaging of biomolecules, as well as in the development of biosensors.
Medicine: Utilized in the design of drug delivery systems and therapeutic agents.
Wirkmechanismus
The mechanism of action of pyrene azide 3 involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. The azide group reacts with alkynes to form stable triazole rings, which can link various molecular components together. This reactivity is harnessed in the design of molecular probes, drug delivery systems, and advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene butyric acid: A precursor to pyrene azide 3, used in the synthesis of various pyrene derivatives.
Dibenzocyclooctyne (DBCO): A strained alkyne used in strain-promoted alkyne-azide cycloaddition reactions.
Bicyclononyne (BCN): Another strained alkyne used in similar reactions as DBCO.
Uniqueness
This compound is unique due to its combination of a pyrene moiety and an azide group, which imparts both fluorescence properties and high reactivity. This makes it particularly valuable in applications requiring both labeling and conjugation capabilities .
Eigenschaften
Molekularformel |
C26H28N4O3 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C26H28N4O3/c27-30-29-14-16-33-18-17-32-15-13-28-24(31)6-2-3-19-7-8-22-10-9-20-4-1-5-21-11-12-23(19)26(22)25(20)21/h1,4-5,7-12H,2-3,6,13-18H2,(H,28,31) |
InChI-Schlüssel |
DXXWPTFNJXUJQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



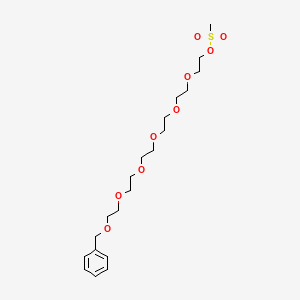
![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)

![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
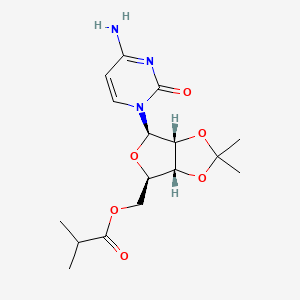
![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
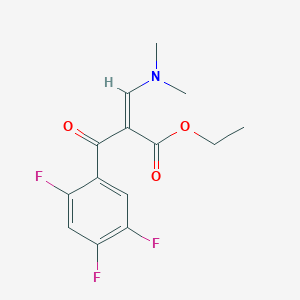
![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
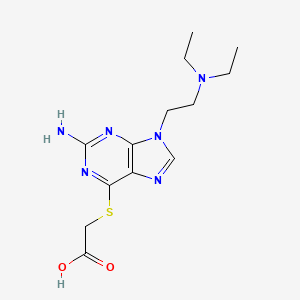
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11827309.png)
